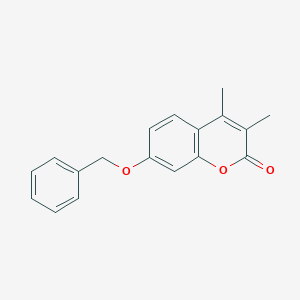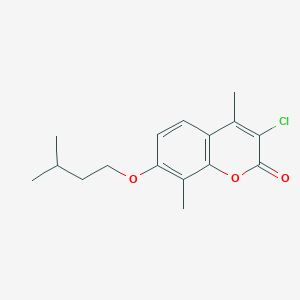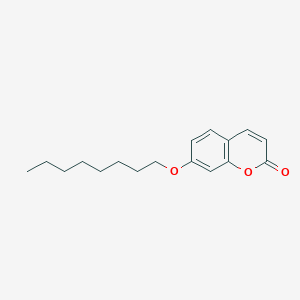
7-(octyloxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(octyloxy)-2H-chromen-2-one: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, specifically, is characterized by the presence of an octyloxy group at the 7th position of the coumarin ring, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(octyloxy)-2H-chromen-2-one typically involves the introduction of an octyloxy group to the coumarin core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials would include 7-hydroxycoumarin and octyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like acetone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids (e.g., aluminum chloride) or solid acid catalysts (e.g., zeolites) can be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-(octyloxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield coumarin-3,4-quinone, while reduction may produce dihydrocoumarin derivatives .
Scientific Research Applications
Chemistry: 7-(octyloxy)-2H-chromen-2-one is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties. It is also employed in the synthesis of other coumarin derivatives with potential biological activities .
Biology: In biological research, this compound is used to study enzyme activities and cellular processes. Its fluorescence properties make it a valuable tool for imaging and tracking biological molecules .
Medicine: Its derivatives have shown promise in anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of dyes, optical brighteners, and laser dyes.
Mechanism of Action
The mechanism of action of 7-(octyloxy)-2H-chromen-2-one involves its interaction with various molecular targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. These interactions enable the compound to bind to specific enzymes, receptors, or other biomolecules, thereby exerting its biological effects . For example, in anticancer applications, this compound derivatives may inhibit the activity of enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
7-Hydroxycoumarin: Lacks the octyloxy group, making it less hydrophobic and less fluorescent.
4-Methyl-7-hydroxycoumarin: Contains a methyl group at the 4th position, which alters its biological activity and fluorescence properties.
7-Methoxycoumarin: Contains a methoxy group instead of an octyloxy group, resulting in different solubility and reactivity.
Uniqueness: 7-(octyloxy)-2H-chromen-2-one is unique due to the presence of the octyloxy group, which enhances its hydrophobicity and fluorescence properties. This makes it particularly useful in applications requiring strong fluorescence and stability in hydrophobic environments .
Properties
Molecular Formula |
C17H22O3 |
|---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
7-octoxychromen-2-one |
InChI |
InChI=1S/C17H22O3/c1-2-3-4-5-6-7-12-19-15-10-8-14-9-11-17(18)20-16(14)13-15/h8-11,13H,2-7,12H2,1H3 |
InChI Key |
VIEXWWDWANUXAB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Canonical SMILES |
CCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


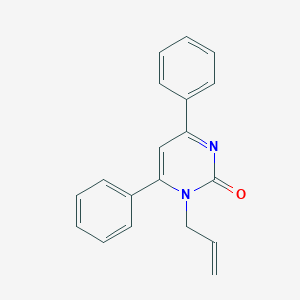
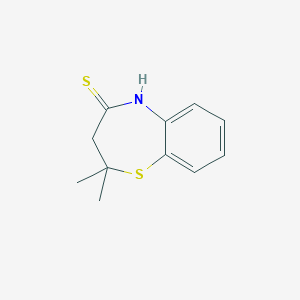

![ethyl (3R)-5,6-dioxo-4,8-diphenyl-9-oxa-4-azatetracyclo[9.2.1.02,10.03,7]tetradeca-7,12-diene-3-carboxylate](/img/structure/B293278.png)
![Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate](/img/structure/B293279.png)
![ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate](/img/structure/B293280.png)
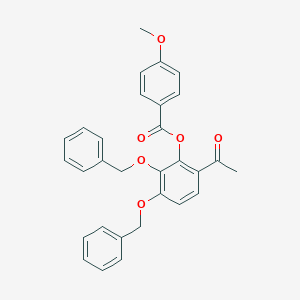
![ethyl 4-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B293286.png)
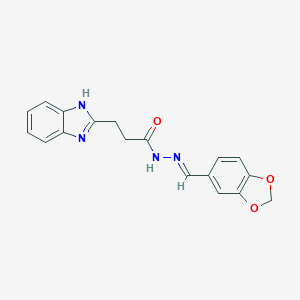
![2-[(4-chlorophenyl)(hydroxy)methyl]-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B293298.png)

![5-Methyl-3-(4-methylphenyl)-6-prop-2-enylfuro[3,2-g]chromen-7-one](/img/structure/B293303.png)
